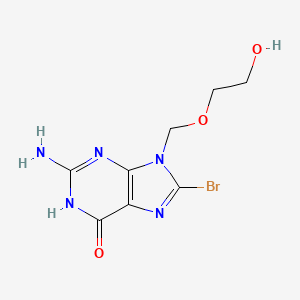

9-((2-Hydroxyethoxy)methyl)-8-bromoguanine

Description

Significance of Nucleoside Analogs in Contemporary Biomedical Research

Nucleoside analogs are synthetic compounds that structurally resemble natural nucleosides, the molecular units that form the basis of DNA and RNA. Current time information in Pasuruan, ID. By mimicking these natural building blocks, nucleoside analogs can be integrated into cellular or viral processes, often with the effect of disrupting them. lookchem.comznaturforsch.com This ability to interfere with nucleic acid synthesis is the cornerstone of their therapeutic application, making them essential in the treatment of various viral infections and cancers. Current time information in Pasuruan, ID.znaturforsch.com

These molecules are widely used as antiviral agents to combat infections such as HIV, hepatitis B and C, and herpes simplex virus. nih.govresearchgate.net In oncology, they function by impeding the rapid DNA synthesis characteristic of proliferating cancer cells. lookchem.com The versatility and efficacy of nucleoside analogs have cemented their role as a vital class of therapeutic agents in modern medicine. Current time information in Pasuruan, ID.

Historical Context and Evolution of Guanine (B1146940) Nucleoside Analogs as Academic Research Probes

The journey of nucleoside analogs began in the mid-20th century, with the development of the first antiviral nucleoside analog, idoxuridine, in the 1960s. Current time information in Pasuruan, ID. Since then, medicinal chemists have synthesized a vast number of these compounds, systematically altering the sugar or the nucleobase to enhance efficacy and selectivity. lookchem.com Guanine analogs, in particular, have a rich history, leading to clinically significant drugs like acyclovir (B1169), the structural parent of the compound in focus. znaturforsch.comresearchgate.net

In academic research, guanine nucleoside analogs have served as powerful probes to explore the mechanisms of enzymes and cellular pathways. Modifications, especially at the C8 position of the guanine base, have been a subject of intense study. For instance, research has shown that certain C8-substituted guanine ribonucleosides can act as immunostimulatory agents by activating Toll-like receptor 7 (TLR7), a key component of the innate immune system. mdpi.com This line of inquiry has opened new avenues for understanding and potentially modulating immune responses.

Rationale for In-depth Investigation of 9-((2-Hydroxyethoxy)methyl)-8-bromoguanine as a Representative Brominated Acyclic Guanine Derivative

The specific compound, this compound, also known as 8-bromoacyclovir, combines two key structural modifications that make it a subject of scientific interest. lookchem.com Firstly, it is an acyclic nucleoside analog, meaning it possesses a flexible side chain in place of the rigid sugar ring found in natural nucleosides. This acyclic feature is a hallmark of the highly successful antiviral drug acyclovir. znaturforsch.com

Secondly, the introduction of a bromine atom at the 8-position of the guanine base is a significant modification. Bromination at this position is known to force the nucleobase into a syn glycosidic conformation, a different spatial arrangement from the typical anti conformation. researchgate.net This structural change can dramatically alter how the molecule interacts with enzymes and nucleic acid structures. Studies on other 8-bromoguanosine-containing molecules have suggested their potential to form unusual DNA structures, such as left-handed Z-DNA. researchgate.net Furthermore, the exploration of 8-substituted purines, including brominated derivatives, is driven by their potential to act as agonists for TLR7, thereby stimulating an immune response. mdpi.com

Therefore, the investigation of this compound is rationalized by its potential to combine the established antiviral scaffold of acyclovir with the unique conformational and potential immunomodulatory properties conferred by the 8-bromo substitution. It serves as a valuable research probe for understanding structure-activity relationships in both antiviral and immunological contexts.

Comprehensive Overview of Research Objectives and Scope of Academic Inquiry

The primary objective in the study of this compound is to understand how the combination of its acyclic side chain and 8-bromo modification influences its chemical and biological properties. The scope of academic inquiry into this molecule encompasses several key areas:

Synthesis: Developing efficient and practical methods for its preparation. Research has shown that this compound can be synthesized from its parent compound, acyclovir, through a direct bromination reaction. nih.gov

Physicochemical Characterization: Determining its fundamental properties. This includes establishing its molecular structure and characteristics.

Biological Evaluation: Although detailed biological data on this specific compound is not widely published, the research on closely related analogs provides a clear direction for investigation. A study on various 8-substituted acyclovir derivatives evaluated their antiviral and cytostatic activities, though it did not report specific results for the 8-bromo variant. nih.gov The main areas for biological screening would include its activity against various viruses (particularly herpesviruses) and its potential to modulate the immune system, for instance, through TLR7 activation.

The data gathered from these investigations contribute to the broader understanding of how specific chemical modifications to nucleoside analogs can fine-tune their biological activity.

Detailed Research Findings

While extensive biological studies focused solely on this compound are limited in the public domain, its synthesis and basic properties are documented.

Synthesis and Physicochemical Properties:

The compound is identified by the CAS Registry Number 81475-44-7. lookchem.com Its chemical formula is C₈H₁₀BrN₅O₃. lookchem.com

A practical synthesis method involves the direct bromination of acyclovir. In one reported procedure, a solution of acyclovir in water is treated with bromine at a moderately elevated temperature (40–45°C) to yield 2-Amino-8-bromo-9-[(2-hydroxyethoxy)methyl]-1,9-dihydro-6H-purin-6-one, which is an alternative chemical name for the target compound. nih.gov This method provides a direct route from a commercially available and clinically important drug to its 8-brominated derivative.

The following interactive table summarizes the key identifiers for this compound.

| Property | Value |

| IUPAC Name | 2-amino-8-bromo-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one |

| Synonyms | 8-bromoacyclovir, this compound |

| CAS Number | 81475-44-7 |

| Molecular Formula | C₈H₁₀BrN₅O₃ |

Data sourced from various chemical databases and publications. lookchem.comlookchem.com

Biological Context from Related Compounds:

Research on other 8-substituted acyclovir derivatives provides a framework for understanding the potential biological relevance of this compound. For example, a study involving the synthesis of various 8-triazolylacyclovir analogs from an 8-bromoacyclovir intermediate found that while the final compounds did not show significant antiviral activity, one derivative exhibited noteworthy cytostatic activity against a specific cancer cell line (CaCo-2). nih.gov This suggests that modifications at the 8-position of the acyclovir scaffold can lead to different biological activities, shifting from antiviral to potential anticancer effects.

Structure

3D Structure

Properties

CAS No. |

81475-44-7 |

|---|---|

Molecular Formula |

C8H10BrN5O3 |

Molecular Weight |

304.10 g/mol |

IUPAC Name |

2-amino-8-bromo-9-(2-hydroxyethoxymethyl)-1H-purin-6-one |

InChI |

InChI=1S/C8H10BrN5O3/c9-7-11-4-5(12-8(10)13-6(4)16)14(7)3-17-2-1-15/h15H,1-3H2,(H3,10,12,13,16) |

InChI Key |

GBMIHDMGBMQYBU-UHFFFAOYSA-N |

Canonical SMILES |

C(COCN1C2=C(C(=O)NC(=N2)N)N=C1Br)O |

Origin of Product |

United States |

Synthetic Strategies for 9 2 Hydroxyethoxy Methyl 8 Bromoguanine and Its Precursors

Synthesis of Acyclic Guanine (B1146940) Nucleoside Precursors, notably 9-((2-Hydroxyethoxy)methyl)guanine (Acyclovir)

Acyclovir (B1169), or 9-((2-hydroxyethoxy)methyl)guanine, is a crucial precursor for the synthesis of the target compound. cdnsciencepub.com Its synthesis has been extensively studied and various methods have been developed. A common and economically viable route starts from guanine. nih.gov

A typical synthesis of acyclovir involves the following key steps:

Protection of Guanine: Guanine is often acylated, for example, with acetic anhydride (B1165640) to form N,N'-diacetylguanine. nih.govgoogle.com

Condensation: The protected guanine is then condensed with an appropriate acyclic side chain precursor, such as (2-acetoxyethoxy)methyl bromide or 2-(acetoxymethoxy)propane-1,3-diyl diacetate. cdnsciencepub.comresearchgate.netgoogle.com This reaction is often catalyzed by an acid like p-toluenesulfonic acid or phosphoric acid. nih.govvjs.ac.vn

Deprotection: The final step involves the removal of the protecting groups to yield acyclovir. cdnsciencepub.comresearchgate.net

Specific Derivatization Techniques for Introducing the 8-Bromo Substituent onto the 9-((2-Hydroxyethoxy)methyl)guanine Scaffold

Once the acyclovir scaffold is synthesized, the next critical step is the introduction of the bromine atom at the C8 position. This is typically achieved through direct bromination of the pre-formed acyclovir molecule. The reaction conditions are similar to those used for the direct halogenation of other guanine nucleosides.

| Starting Material | Brominating Agent | Solvent | Conditions | Product | Reference(s) |

| Acyclovir | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | Not specified | 9-((2-Hydroxyethoxy)methyl)-8-bromoguanine | nih.govresearchgate.net |

| Guanosine (B1672433) | Bromine (Br₂) | Sodium Acetate Buffer | Room Temperature | 8-Bromoguanosine (B14676) | mdpi.comacs.org |

Considerations for Solid-Phase Synthesis and Combinatorial Library Generation of Related 8-Substituted Purine (B94841) Nucleosides

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of diverse nucleoside analogs for high-throughput screening. tandfonline.cominformahealthcare.comnih.gov This approach involves attaching the initial building block, such as 8-bromoguanosine, to a solid support, followed by sequential chemical modifications. tandfonline.com This methodology allows for the efficient synthesis of 2,6,8-trisubstituted purine nucleoside libraries. tandfonline.comresearchgate.net

The generation of combinatorial libraries of guanosine-quartet structures has also been employed to identify potent inhibitors of viruses like HIV. nih.gov This technique involves screening large collections of oligonucleotides to find those with the desired biological activity. nih.govnih.gov

Comparative Analysis of Synthetic Efficiencies and Future Advancements in Chemical Synthesis of Brominated Guanine Analogs

Future advancements in this field are likely to focus on the development of more efficient and stereoselective catalytic systems. beilstein-journals.org The exploration of novel protecting groups and one-pot reaction sequences will continue to be a priority to streamline the synthesis of these complex molecules. vjs.ac.vn Furthermore, the application of flow chemistry and other automated synthesis technologies could significantly accelerate the discovery and development of new brominated guanine analogs with improved therapeutic properties. The development of new synthetic methods for organoboron compounds, such as borinic acids, may also open new avenues for the functionalization of the purine core. nih.gov

Preclinical Biological Evaluation of Brominated Guanine Nucleoside Analogs

In Vitro Assessment of Biological Activities in Cellular Models

In vitro studies using cellular models are fundamental for determining the specific biological activities of a compound at the cellular level. These assays provide initial data on potency, spectrum of activity, and mechanism of action.

The antiviral potential of guanine (B1146940) nucleoside analogs is well-documented, with their efficacy often depending on specific structural modifications. The parent compound, 9-((2-hydroxyethoxy)methyl)guanine, also known as acyclovir (B1169), is a well-established antiviral agent. Water-soluble esters of acyclovir have demonstrated potent activity against various strains of herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) in primary rabbit kidney cell cultures, where they are believed to be readily hydrolyzed to release the active parent compound. nih.gov The mechanism for such acyclic guanosine (B1672433) analogues typically relies on their preferential phosphorylation by a virus-encoded thymidine (B127349) kinase (TK), which initiates their conversion into a form that can terminate viral DNA chain elongation. deepdyve.com

The addition of a bromine atom at the 8-position of the guanine base, creating compounds like 8-bromoguanosine (B14676), is a strategy explored to modulate biological activity. While direct antiviral data for 9-((2-Hydroxyethoxy)methyl)-8-bromoguanine is not extensively detailed in the available literature, studies on other guanine nucleoside analogs with different side chains show a broad spectrum of activity. For instance, certain methylenecyclopropane-based guanine analogues have exhibited significant in vitro activity against human cytomegalovirus (HCMV), murine cytomegalovirus (MCMV), Epstein-Barr virus (EBV), human herpes virus 6 (HHV-6), and varicella-zoster virus (VZV). acs.org

However, it is crucial to note that not all modifications yield broad-spectrum antiviral effects. A study on various 9-((2-hydroxyethoxy)methyl) purine (B94841) analogues, including iodinated and fluorinated derivatives, found no significant inhibitory activity against a wide panel of viruses, including HIV-1, HIV-2, HSV-1, HSV-2, and vaccinia virus, underscoring the critical role of the specific substituent on the purine ring. nih.gov

Interactive Table: In Vitro Antiviral Activity of Related Guanine Nucleoside Analogs

| Compound/Analog Type | Virus Target(s) | Cell Line(s) | Potency (IC₅₀) |

| Acyclovir Esters nih.gov | Herpes Simplex Virus 1 & 2 (HSV-1, HSV-2) | Primary Rabbit Kidney | Nearly as active as acyclovir |

| Methylenecyclopropane Guanine Analogue (Compound 15) acs.org | Human Cytomegalovirus (HCMV) | Various | 0.04 - 2.1 µM |

| Methylenecyclopropane Guanine Analogue (Compound 15) acs.org | Murine Cytomegalovirus (MCMV) | Various | 0.3 µM |

| Methylenecyclopropane Guanine Analogue (Compound 15) acs.org | Epstein-Barr Virus (EBV) | H-1, Daudi Cells | 0.3 - 5.6 µM |

Brominated guanine nucleosides have been shown to possess immunomodulatory properties, particularly in their interaction with macrophages. Studies have demonstrated that 8-bromoguanosine (8-BrGuo) can activate murine macrophages. nih.gov Preincubation of peptone-elicited peritoneal macrophages with 8-BrGuo was found to induce macrophage cytolytic activity against P815 tumor cells. nih.gov This activation is reportedly mediated through the induction of interferon (IFN) production, as the effect was abolished by anti-IFN antibodies. nih.gov The findings suggest that a key biological effect of 8-BrGuo is linked to its ability to stimulate IFN-producing cells, which in turn activates macrophage functions. nih.gov

This immunomodulatory capacity is highly relevant for combating intracellular pathogens that reside within macrophages, such as Leishmania. The ability to activate macrophages suggests a potential mechanism for reducing parasite load in infected cell systems, a hypothesis supported by in vivo studies.

Beyond their antimicrobial activities, 8-substituted guanine analogs have been investigated for their effects on fundamental cellular processes like proliferation and differentiation. The non-physiological analogue 8-bromoguanosine (8-BrG) has been shown to induce DNA synthesis and cell growth in multiple cell types, including Swiss mouse splenocytes, mouse embryo 3T3 fibroblasts, and B16F10 melanoma cells. nih.gov This proliferative effect appears to be mediated intracellularly, as it was blocked by a nucleoside transport inhibitor. nih.gov

In contrast to inducing proliferation in some cell lines, 8-substituted guanosine derivatives have also been identified as potent inducers of cellular differentiation. A study on Friend murine erythroleukemia cells demonstrated that various 8-substituted guanosine analogs could trigger maturation. nih.gov Specifically, 8-hydroxyguanosine, a related C8-substituted analog, caused 33% of the leukemia cells to become benzidine-positive (a marker of maturation) at a 5 mM concentration. nih.gov These findings suggest that such compounds have the potential to terminate leukemic cell proliferation by converting them into end-stage, differentiated cells. nih.gov

Interactive Table: Effects of 8-Bromoguanosine and Related Analogs on Cellular Processes

| Compound | Cellular Process | Cell Line(s) | Finding |

| 8-Bromoguanosine nih.gov | Proliferation | 3T3 Fibroblasts, B16F10 Melanoma | Induced cell growth; effect blocked by nucleoside transport inhibitor. |

| 8-Hydroxyguanosine nih.gov | Differentiation | Friend Murine Erythroleukemia | Caused 33% of cells to attain benzidine (B372746) positivity, a measure of maturation. nih.gov |

In Vivo Studies in Established Animal Models

Following promising in vitro results, evaluation in living organisms is essential to understand a compound's efficacy, and interactions within a complex biological system.

The immunomodulatory effects of 8-bromoguanosine observed in vitro have been translated into protective effects in animal models of intracellular pathogen infections. A study investigated the efficacy of 8-bromoguanosine (8BrGuo) in a murine model of cutaneous leishmaniasis induced by Leishmania amazonensis in CBA/J mice. nih.gov The results indicated that treatment with 8BrGuo produced an effect similar to that of the conventional antimonial drug, Glucantime. nih.gov While a complete cure was not achieved, mice treated with the nucleoside exhibited smaller lesions in the infected footpad and experienced delayed surface ulceration. nih.gov These protective in vivo effects encourage further investigation into C8-substituted guanine ribonucleosides as potential new agents to combat infections caused by intracellular pathogens. nih.gov

Interactive Table: In Vivo Efficacy of 8-Bromoguanosine in Murine Leishmaniasis Model

| Animal Model | Pathogen | Treatment Compound | Key Outcomes |

| CBA/J Mice nih.gov | Leishmania amazonensis | 8-Bromoguanosine | - Smaller lesions in the infected footpad. nih.gov- Delayed surface ulceration. nih.gov- Effect similar to Glucantime treatment. nih.gov |

While in vitro studies have pointed to the potential antiviral activity of various guanine nucleoside analogs, comprehensive in vivo data for this compound in animal models of viral infections is not widely available in the reviewed scientific literature. The parent structure, acyclovir, is extensively used in animal models and clinical settings for herpesvirus infections. However, the in vivo efficacy of the 8-bromo substituted version against specific viral pathogens remains an area requiring further investigation to confirm if the promising in vitro activities of related compounds translate to a whole-animal system.

Structure Activity Relationship Sar Profiling of 9 2 Hydroxyethoxy Methyl 8 Bromoguanine and Analogs

Comprehensive Analysis of the Impact of C8-Halogenation on Biological Potency and Selectivity

Halogenation at the C8 position of the purine (B94841) ring is a key synthetic modification that significantly impacts the biological profile of guanine (B1146940) nucleoside analogs. The introduction of a halogen, such as bromine, can modulate potency and selectivity through a combination of steric and electronic effects.

Research has shown that C8-substituted guanine ribonucleosides can act as immunostimulatory agents by activating Toll-like receptor 7 (TLR7). nih.govresearchgate.net This activation leads to the induction of various cytokines, including type I interferons, which are crucial for antiviral responses. nih.govresearchgate.net For instance, certain C8-substituted and N7, C8-disubstituted guanine ribonucleosides have demonstrated the ability to stimulate both humoral and cellular immune responses in animal models. nih.govresearchgate.net The nature of the C8 substituent is critical; for example, while 8-bromoguanosine (B14676) is a known compound, other modifications like an 8-oxo group are also of significant interest. nih.gov

In the context of enzyme inhibition, C8 modifications can influence how the analog interacts with the active site. For example, in studies on the MutY glycosylase, which excises adenine (B156593) mispaired with the oxidized base 8-oxoguanine (OG), the presence and nature of the C8-substituent are crucial for recognition and catalysis. acs.orgnih.gov While an 8-oxo group is important for high-affinity binding, an 8-bromo substituent (8BG) resulted in reduced enzymatic activity, indicating that simply favoring the syn conformation is not sufficient for optimal activity. acs.org This underscores the importance of specific electronic features at the C8 position for biological function. acs.org

The following table summarizes the effects of various C8 substituents on the activity of guanine analogs against MutY glycosylase.

| C8-Substituted Guanine Analog | Relative Binding Affinity (Kd) | Relative Excision Efficiency (k₂) |

| 8-oxoguanine (OG) | High | High |

| 8-bromoguanine (B1384121) (8BG) | Reduced (~10-fold lower than OG) | Reduced (60-fold lower than OG) |

| 8-aminoguanine (8AG) | Reduced (~10-fold lower than OG) | Reduced (750-fold lower than OG) |

Data compiled from studies on E. coli MutY. acs.org

Furthermore, direct bromination of guanosine (B1672433) derivatives at the C8 position is a common synthetic route, often employing reagents like 1,3-dibromo-5,5-dimethylhydantoin. nih.gov This chemical accessibility allows for the systematic exploration of C8-halogenated analogs in drug discovery programs. mdpi.com The resulting 8-bromo-substituted nucleosides are valuable intermediates for further chemical modifications through cross-coupling reactions, enabling the synthesis of a diverse library of analogs for SAR studies. nih.govmdpi.com

Elucidation of the Role of the N9-Acyclic Side Chain (e.g., 2-hydroxyethoxymethyl) in Receptor Binding, Molecular Recognition, and Biological Activity

The N9-acyclic side chain is a critical determinant of the biological activity of nucleoside analogs, influencing their interaction with target enzymes and receptors. The 2-hydroxyethoxymethyl group, a key feature of Acyclovir (B1169) and Ganciclovir (B1264), is designed to mimic the 2'-deoxyribose sugar of natural nucleosides. nih.gov

This acyclic chain's flexibility and the presence of a hydroxyl group allow it to be recognized and phosphorylated by viral and cellular kinases, which is often the first and rate-limiting step for the activation of these antiviral agents. nih.gov For an analog to be effective, its triphosphate form must be a potent inhibitor of the viral DNA or RNA polymerase. The structure of the side chain dictates the efficiency of these phosphorylation steps and the ultimate inhibitory activity. nih.gov

The initial discovery of Acyclovir, an acyclic guanosine mimic, spurred the development of numerous other analogs with modified acyclic scaffolds. nih.gov Ganciclovir, for instance, retains a 3'-hydroxyl-like group, which alters its substrate specificity for viral kinases compared to Acyclovir. nih.gov These modifications highlight how subtle changes in the acyclic side chain can lead to different antiviral spectra and potencies.

The design of these side chains is a cornerstone of creating "chain terminators," which, once incorporated into a growing DNA or RNA strand, prevent further elongation. nih.gov The absence of a cyclic sugar moiety with a 3'-hydroxyl group is the structural basis for this mechanism of action. The 2-hydroxyethoxymethyl side chain effectively serves this purpose after its conversion to the triphosphate derivative.

Detailed Examination of Conformational Effects Induced by 8-Bromo Substitution on Purine Nucleosides and Oligonucleotides

The introduction of a bulky substituent, such as a bromine atom, at the C8 position of a purine nucleoside has profound conformational consequences. The primary effect is a steric clash between the C8-substituent and the sugar moiety, which forces a rotation around the N-glycosidic bond. rsc.org This rotation leads to a preference for the syn conformation, in contrast to the anti conformation typically favored by unmodified purine nucleosides. rsc.orgnih.gov

This conformational shift has significant implications for the structure of DNA and RNA. For example, the presence of 8-bromoguanosine in an oligonucleotide sequence can induce a transition from the right-handed B-DNA form to the left-handed Z-DNA form under physiological conditions. rsc.orgnih.govelsevierpure.com This is because the syn conformation of guanine is a hallmark of Z-DNA. rsc.org The stabilization of Z-DNA by C8-guanine adducts has been extensively studied and is hypothesized to have biological relevance, potentially playing a role in gene expression and carcinogenesis. rsc.orgelsevierpure.comresearchgate.net

Spectroscopic methods, such as ¹H NMR and Circular Dichroism (CD), are instrumental in characterizing these conformational changes. nih.gov Studies on dinucleoside monophosphates containing 8-bromoguanosine have confirmed the syn conformation of the modified residue. nih.gov Computational studies have further elucidated the energetic favorability of the syn conformation for C8-substituted guanine nucleosides. rsc.org

The table below illustrates the preferred glycosidic conformation for unmodified and 8-bromo-substituted guanosine.

| Compound | Preferred Glycosidic Conformation |

| Guanosine | anti |

| 8-Bromoguanosine | syn |

This conformational control exerted by the 8-bromo substituent is a powerful tool in the study of nucleic acid structure and function.

Rational Design Principles for Modulating and Optimizing the Biological Activities of Guanine Nucleoside Analogs

The rational design of guanine nucleoside analogs is a multifaceted process that leverages SAR data to create compounds with improved therapeutic profiles. Key principles include modifications at the C8 position of the purine ring, alterations to the N9-side chain, and changes to other positions such as C6. researchgate.netrsc.org

One primary strategy involves creating prodrugs to enhance bioavailability. nih.govnih.gov For example, modifications to the N9-acyclic side chain or the guanine base itself can improve lipophilicity and cellular uptake. Once inside the cell, these prodrugs are metabolized to release the active nucleoside analog. nih.gov

Another key design principle is the targeted modification of the nucleoside to enhance its interaction with a specific biological target, such as a viral polymerase or a cellular kinase. nih.gov This can involve introducing substituents that form additional hydrogen bonds or hydrophobic interactions within the active site. For instance, in the development of inhibitors for the hepatitis C virus (HCV) NS5B polymerase, various 2'-methylguanosine prodrugs were synthesized and evaluated, with modifications to the phosphoramidate (B1195095) moiety significantly impacting antiviral activity. nih.gov

The generation of diverse chemical libraries through techniques like late-stage C8-H alkylation allows for the broad exploration of chemical space around the guanine scaffold. nih.gov This approach enables the rapid synthesis of numerous analogs with different C8 substituents, which can then be screened for desired biological activities. nih.gov

The following design strategies have been employed to optimize guanine nucleoside analogs:

C8-Modification : Introduction of halogens, alkyl groups, or other functionalities to modulate conformation and receptor binding. mdpi.comrsc.org

N9-Side Chain Alteration : Synthesis of acyclic, carbocyclic, or other sugar mimics to affect phosphorylation and polymerase inhibition. nih.gov

Prodrug Approaches : Masking polar groups to improve pharmacokinetic properties. nih.govnih.gov

C6-Modification : Substitution at the C6 position of the purine ring has been shown to be a viable strategy for creating novel analogs. rsc.org

These principles, guided by SAR, have led to the development of potent antiviral and anticancer nucleoside analogs. nih.govnih.gov

Application of Computational and Theoretical Approaches in SAR Elucidation (e.g., DFT, QSAR, Molecular Docking)

Computational and theoretical methods are indispensable tools in modern drug discovery for elucidating SAR. Techniques such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking provide valuable insights into how chemical structure translates into biological activity. researchgate.netnih.govnih.gov

Molecular Docking is used to predict the preferred binding orientation of a ligand to its molecular target. researchgate.netnih.gov This allows researchers to visualize and analyze the interactions between a guanine nucleoside analog and the active site of an enzyme, such as a viral polymerase or a kinase. nih.gov By understanding these interactions, new analogs can be designed with improved binding affinity and selectivity. researchgate.net For example, docking studies have been used to investigate the binding of guanosine derivatives to the HCV NS5b polymerase, revealing key interactions that are important for inhibition. nih.gov

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D representations of molecules to correlate their steric and electrostatic fields with their activity. researchgate.net These models can then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts. researchgate.netnih.govmdpi.com

DFT is a quantum mechanical method used to study the electronic structure of molecules. nih.govnih.gov It can be employed to calculate various properties, such as molecular geometries, reaction energies, and electronic properties, which can help to explain the reactivity and conformational preferences of molecules like 8-bromoguanine. nih.gov For instance, DFT calculations have been used to investigate the mechanism of DNA damage and repair involving guanine analogs. nih.govnih.govresearchgate.net

Advanced Analytical and Spectroscopic Characterization of 9 2 Hydroxyethoxy Methyl 8 Bromoguanine and Its Metabolites

High-Resolution Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are fundamental for the analysis of 9-((2-Hydroxyethoxy)methyl)-8-bromoguanine in biological systems. The polarity of the parent compound and its potential metabolites necessitates robust separation and detection technologies to achieve accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation of polar analytes like this compound from complex mixtures. Reversed-phase (RP) chromatography, typically using a C18 stationary phase, is the most common approach. The mobile phase usually consists of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile) gradient, which allows for the efficient elution and separation of the parent drug and its more polar metabolites.

For quantitative analysis in biological fluids, HPLC is coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its superior sensitivity and selectivity. nih.govnih.gov In this setup, the analyte is first ionized, commonly using electrospray ionization (ESI), and then selected in the first quadrupole. It is fragmented in a collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity, minimizing interference from matrix components. nih.gov This methodology is crucial for pharmacokinetic studies, enabling the determination of drug and metabolite concentrations over time. nih.gov The high sensitivity of LC-MS/MS allows for detection limits at the nanomolar or even femtomolar level. nih.govmdpi.com

Table 1: Representative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value/Condition | Purpose |

| Chromatography | ||

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 3.5 µm) | Separation of polar analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for RP chromatography. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Flow Rate | 0.4 mL/min | Typical flow for analytical LC. |

| Gradient | 5% B to 95% B over 5 minutes | Elutes compounds with varying polarities. |

| Mass Spectrometry | ||

| Ionization Mode | ESI Positive | Efficiently ionizes the guanine (B1146940) moiety. |

| Precursor Ion (Q1) | [M+H]⁺ | Selects the protonated parent molecule. |

| Product Ion (Q3) | Fragment of guanine base | Specific fragment for quantification. |

| Collision Energy | Optimized for fragmentation | Ensures efficient generation of product ions. |

The analysis of drugs and metabolites in biological matrices such as plasma, urine, or tissue homogenates is complicated by the presence of endogenous interferences like proteins, salts, and lipids. nih.gov Therefore, a sample pretreatment step is essential to clean up the sample and concentrate the analyte of interest. Solid-Phase Extraction (SPE) is a widely used and effective technique for this purpose, particularly for polar compounds like nucleoside analogs. nih.govsemanticscholar.org

In SPE, the sample is passed through a cartridge containing a solid adsorbent. For polar analytes like this compound, a polymeric reversed-phase or a mixed-mode cation-exchange sorbent can be utilized. The process involves four key steps: conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte. semanticscholar.org Online SPE systems, which integrate the extraction process directly with the LC-MS/MS instrument, offer significant advantages by automating sample preparation, reducing handling errors, and improving throughput. mdpi.comnih.gov

Table 2: Illustrative Solid-Phase Extraction (SPE) Protocol for this compound from Human Plasma

| Step | Reagent/Solvent | Volume | Purpose |

| Conditioning | Methanol | 1 mL | Wets the sorbent material. |

| Equilibration | Water | 1 mL | Prepares sorbent for aqueous sample. |

| Sample Loading | Pre-treated Plasma | 0.5 mL | Adsorbs analyte onto the sorbent. |

| Wash 1 | 5% Methanol in Water | 1 mL | Removes polar interferences. |

| Wash 2 | 20% Methanol in Water | 1 mL | Removes moderately polar interferences. |

| Elution | 90% Methanol in Water | 0.5 mL | Recovers the analyte of interest. |

Spectroscopic Methods for Definitive Structural Elucidation and Detailed Conformational Analysis

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the unambiguous confirmation of molecular structure and the study of conformational dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H NMR provides critical information. The chemical shifts of the protons on the acyclic (2-hydroxyethoxy)methyl side chain confirm its structure and connectivity, while the absence of the H8 proton signal, characteristic of the guanine ring, confirms substitution at the C8 position. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -NH₂ (C2) | ~6.5 | Broad singlet | Exchangeable protons on the amino group. |

| -CH₂- (N9-CH₂) | ~5.4 | Singlet | Methylene group linking the base to the side chain. |

| -OH (side chain) | ~4.6 | Triplet | Hydroxyl proton, couples with adjacent CH₂. |

| -CH₂- (O-CH₂) | ~3.5 | Multiplet | Methylene group adjacent to the ether oxygen. |

| -CH₂- (CH₂-OH) | ~3.4 | Multiplet | Methylene group adjacent to the hydroxyl group. |

| -NH- (N1) | ~10.7 | Broad singlet | Exchangeable imino proton of the guanine ring. |

Ultraviolet (UV) spectroscopy is used to study the electronic transitions within the purine (B94841) chromophore of this compound. The UV absorption spectrum is sensitive to the electronic environment of the base and can be used to monitor interactions with other molecules. Typically, guanosine (B1672433) derivatives exhibit strong absorption maxima in the range of 250-280 nm. core.ac.uk

Circular Dichroism (CD) spectroscopy is particularly valuable for studying the conformation of chiral molecules like nucleoside analogs. nih.gov The CD spectrum is highly sensitive to the relative orientation of the base and the side chain (i.e., the syn vs. anti conformation). It is well-established that 8-bromoguanosine (B14676) derivatives, which are fixed in the syn conformation, produce a characteristic CD spectrum that is markedly different from that of their unsubstituted guanosine counterparts. nih.govcore.ac.uk This technique provides a powerful, non-destructive method to confirm the conformational state of the molecule in solution. Studies on related compounds show that 8-bromoguanine (B1384121) derivatives often exhibit a positive Cotton effect at longer wavelengths, which is indicative of the syn conformation. core.ac.uk

X-ray crystallography provides the most definitive and high-resolution structural information by determining the precise arrangement of atoms in a single crystal. mdpi.com This technique would unambiguously confirm the molecular structure of this compound, including all bond lengths, bond angles, and torsional angles.

A crystal structure would provide unequivocal proof of the N9 substitution site and the C8 position of the bromine atom. Furthermore, it would reveal the molecule's preferred conformation in the solid state, which is expected to be syn due to the steric hindrance of the bromine atom. caymanchem.com The solid-state structure also details intermolecular interactions, such as hydrogen bonding and base stacking, which govern how the molecules pack in the crystal lattice. This information is invaluable for understanding the molecule's physical properties and its potential interactions with biological targets.

Table 4: Representative Crystallographic Data Parameters for a Nucleoside Analog

| Parameter | Example Value | Information Provided |

| Crystal System | Monoclinic | The basic shape of the unit cell. |

| Space Group | P2₁/n | Symmetry elements within the crystal. |

| a, b, c (Å) | 10.5, 17.2, 13.7 | Dimensions of the unit cell. |

| β (°) | 107.9 | Angle of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Resolution (Å) | 1.5 | Level of detail in the electron density map. |

Methodologies for the Determination of Enantiomeric Purity in Synthesized Nucleoside Analogs

The biological activity of nucleoside analogs is often stereospecific, meaning that only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or contribute to toxicity. tandfonline.com Consequently, the synthesis of single-enantiomer nucleoside analogs is a critical goal, necessitating robust analytical methods to determine enantiomeric purity. High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is the predominant technique for the direct separation and quantification of enantiomers of nucleoside analogs. researchgate.netnih.gov

The primary mechanism of chiral recognition on these columns involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. researchgate.net The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. researchgate.net Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used due to their broad applicability and excellent resolving power for a wide range of chiral compounds, including nucleoside analogs. nih.govnih.gov

Key factors influencing the separation (enantioselectivity) include the chemical structure of the analyte, the type of CSP, the composition of the mobile phase, and the column temperature. researchgate.netnih.gov Method development often involves screening various CSPs and mobile phase systems to achieve optimal resolution. Common HPLC modes for chiral separation include normal-phase, reversed-phase, and polar organic mode. researchgate.netmdpi.com For nucleoside analogs, normal-phase chromatography, using mobile phases like n-hexane mixed with an alcohol (e.g., ethanol or isopropanol), has proven highly effective. nih.govresearchgate.net

The table below summarizes various polysaccharide-based chiral stationary phases and conditions that have been successfully applied for the enantiomeric resolution of nucleoside analogs.

| Chiral Stationary Phase (CSP) | Selector Type | Typical Mobile Phase | Chromatography Mode | Reference |

|---|---|---|---|---|

| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Alcohol (Ethanol or 2-Propanol) | Normal-Phase | nih.gov |

| Chiralcel OJ | Cellulose tris(4-methylbenzoate) | n-Hexane/Alcohol (Ethanol or 2-Propanol) | Normal-Phase | nih.gov |

| Chiralpak AD | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Alcohol (Ethanol or 2-Propanol) | Normal-Phase | researchgate.net |

| Chiralpak AS | Amylose tris((S)-1-phenylethylcarbamate) | n-Hexane/Alcohol (Methanol, Ethanol, or 2-Propanol) | Normal-Phase | researchgate.net |

| Cyclobond I 2000 RSP | (R,S)-hydroxypropylether β-cyclodextrin | Aqueous Buffers/Organic Modifiers | Reversed-Phase | researchgate.net |

Techniques for Intracellular Concentration Determination of Nucleoside Analogs and their Phosphorylated Metabolites

Nucleoside analogs like this compound are prodrugs that must be phosphorylated intracellularly to their active mono-, di-, and triphosphate forms to exert their pharmacological effect. nih.gov Therefore, measuring the intracellular concentrations of the parent analog and its phosphorylated metabolites is crucial for understanding their pharmacokinetics and pharmacodynamics. The analysis is challenging due to the high polarity of the phosphate metabolites, their low intracellular concentrations, and the complexity of the cellular matrix. nih.govresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the benchmark technique for the sensitive, specific, and simultaneous quantification of these analytes. nih.gov The process involves several critical steps, from sample preparation to instrumental analysis.

Sample Preparation: The initial step involves the isolation of the target cells, such as peripheral blood mononuclear cells (PBMCs), from biological samples. nih.gov The isolated cells are then counted to allow for the final concentration to be expressed per million cells. nih.gov Subsequently, the cells are lysed, typically using a cold organic solvent mixture like 70% methanol, to halt metabolic activity and extract the intracellular contents. nih.gov This lysate can then be further processed by protein precipitation or solid-phase extraction (SPE) to remove interfering matrix components before analysis.

Chromatographic and Spectrometric Analysis: Due to the high polarity of the phosphorylated metabolites, standard reversed-phase HPLC is often inadequate for their retention. researchgate.net Several specialized chromatographic strategies are employed:

Ion-Pair Reversed-Phase Chromatography: This is a common approach where an ion-pairing reagent (e.g., tetrabutylammonium) is added to the mobile phase to neutralize the charge on the phosphate groups, thereby increasing their retention on a C18 column. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating highly polar compounds and serves as an alternative to ion-pairing chromatography. nih.gov

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their charge and is highly effective for separating the mono-, di-, and triphosphate species from each other and from the parent nucleoside. nih.gov

Following chromatographic separation, detection and quantification are performed using a tandem mass spectrometer, typically operating in selected reaction monitoring (SRM) mode. This provides high selectivity and sensitivity, enabling the measurement of low analyte concentrations in a complex matrix.

Quantification Approaches: Two main approaches exist for quantifying the phosphorylated metabolites:

Direct Quantification: The intact phosphorylated metabolites are chromatographically separated and directly measured by LC-MS/MS. This provides detailed information on the concentration of each phosphate species. nih.gov

Indirect Quantification: This method involves enzymatic dephosphorylation of the metabolites back to the parent nucleoside analog after their initial separation (e.g., by IEX). nih.govresearchgate.net The resulting parent nucleoside is then quantified by conventional LC-MS/MS. This approach can simplify the analysis but results in the loss of information regarding the individual concentrations of the mono-, di-, and triphosphate forms. nih.govnih.gov

The table below presents typical validation parameters for LC-MS/MS methods developed for the intracellular analysis of nucleoside triphosphates, demonstrating the sensitivity and precision of the technique.

| Analyte Type | Lower Limit of Quantification (LLOQ) | Within-Day Precision (CV%) | Between-Day Precision (CV%) | Accuracy | Reference |

|---|---|---|---|---|---|

| dNTPs | 50 nM | 3.0–18.0% | 3.0–13.0% | 93.0–119.0% | nih.govnih.gov |

| NTPs | 50 nM | 2.0–15.0% | 3.0–13.0% | 93.0–119.0% | nih.govnih.gov |

| Lamivudine phosphates | 0.1 pmol/sample | <20% | <20% | 82-120% | tno.nl |

| Tenofovir phosphates | 2.5 fmol/sample | <20% | <20% | 82-120% | nih.gov |

Q & A

Q. What are the established synthetic routes for 9-((2-Hydroxyethoxy)methyl)-8-bromoguanine, and how are intermediates characterized?

The synthesis typically begins with guanine derivatives substituted at the C8 position. For example, 8-bromoguanine is reacted with (2-hydroxyethoxy)methyl groups via nucleophilic substitution or coupling reactions under acidic or basic conditions . Key intermediates, such as 8-bromoguanine or its riboside derivatives, are characterized using:

Q. How is the antiviral mechanism of 8-bromo-substituted acyclovir analogs distinct from parent compounds like acyclovir?

8-Bromo substitution enhances antiviral specificity by altering the compound’s affinity for viral thymidine kinase (TK). Unlike acyclovir, which relies on viral TK for phosphorylation, 8-bromo derivatives may exhibit reduced dependence on TK activation, potentially bypassing resistance mechanisms in TK-deficient herpesvirus strains . Activity is confirmed via:

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Reverse-phase HPLC with UV detection (λ = 254–293 nm) using methanol-phosphate buffer mobile phases .

- Isotope-dilution LC-MS/MS for trace quantification in urine or plasma, validated against oxidative degradation products (e.g., 8-oxoguanine) .

- Electrochemical detection for monitoring redox-active metabolites in DNA/RNA hydrolysates .

Advanced Research Questions

Q. How can structural modifications at the C8 position optimize antiviral activity while minimizing cytotoxicity?

- Structure-activity relationship (SAR) studies : Systematic substitution with bromo, amino, or methyl groups at C8 reveals bromo derivatives exhibit the highest selectivity indices (SI = CC₅₀/IC₅₀) due to enhanced viral polymerase inhibition .

- Computational modeling : Docking studies predict bromo’s steric and electronic effects on binding to viral DNA polymerase .

- Cytotoxicity screening : Compare IC₅₀ values in Vero cells vs. antiviral activity to identify therapeutic windows .

Q. What experimental designs address contradictions in reported antiviral efficacy across studies?

Discrepancies may arise from variations in:

- Viral strain specificity : Test against HSV-1, HSV-2, and CMV strains with defined TK or polymerase mutations .

- Cell culture conditions : Standardize serum concentrations (e.g., 2–10% FBS) to avoid interference with nucleoside uptake .

- Pharmacokinetic parameters : Use ex vivo models to assess metabolic stability in liver microsomes .

Q. How do resistance profiles of 8-bromo-acyclovir compare to other acyclic nucleosides like ganciclovir?

- Resistant mutant selection : Serial passage of HSV in escalating drug concentrations identifies mutations in UL30 (DNA polymerase) or UL23 (TK) genes .

- Cross-resistance assays : Test against acyclovir-resistant strains (e.g., HSV-1 ACVʳ) to determine retained activity .

- Enzyme kinetics : Compare inhibition constants (Kᵢ) for wild-type vs. mutant polymerases .

Q. What strategies improve the solubility and bioavailability of 8-bromo-acyclovir analogs?

- Prodrug derivatization : Synthesize valine esters (e.g., valacyclovir analogs) to enhance intestinal absorption .

- Lyophilization : Optimize lyophilized formulations for stability against humidity-induced degradation .

- Co-solvent systems : Use PEG-400 or cyclodextrins to increase aqueous solubility .

Methodological Considerations

- Synthesis optimization : Replace 1 M HCl hydrolysis with enzymatic methods to reduce side products during intermediate purification .

- Data validation : Cross-validate LC-MS/MS results with orthogonal methods (e.g., ELISA for oxidative stress biomarkers) .

- Biological assays : Include thymidine kinase-deficient cell lines (e.g., TK⁻ Vero cells) to confirm mechanism specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.